N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that combines a thiadiazole ring with a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting methyl hydrazinecarbodithioate with appropriate aldehydes or ketones under acidic conditions.
Chromene Synthesis: The chromene moiety is often synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Coupling Reaction: The final step involves coupling the thiadiazole and chromene units.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro group, converting it to an amine under hydrogenation conditions.
Substitution: The chromene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups.
Substitution: Electrophilic substitution can be facilitated by using Lewis acids such as aluminum chloride (AlCl₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted chromenes depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for developing new antibiotics.
Medicine
In medicine, the compound is being explored for its anticancer properties. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a promising lead compound for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with essential enzymes. In cancer cells, it may inhibit key signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide: Similar in structure but with different substituents, affecting its biological activity.
6-nitro-2-oxo-2H-chromene-3-carboxamide: Lacks the thiadiazole ring, which may reduce its antimicrobial and anticancer efficacy.
Uniqueness
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide stands out due to the combination of the thiadiazole and chromene rings, which confer unique chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O5S/c1-6-15-16-13(23-6)14-11(18)9-5-7-4-8(17(20)21)2-3-10(7)22-12(9)19/h2-5H,1H3,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGRIMPGHIMLTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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